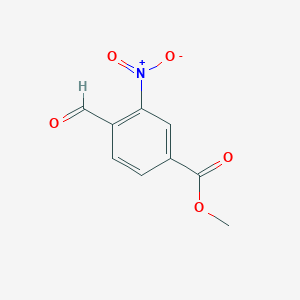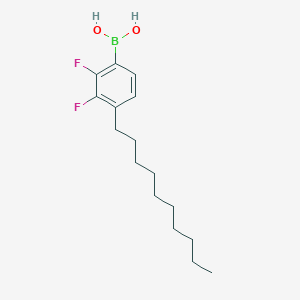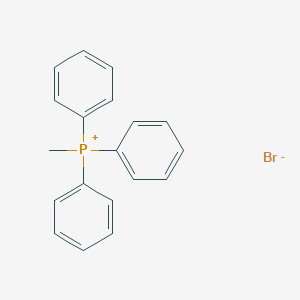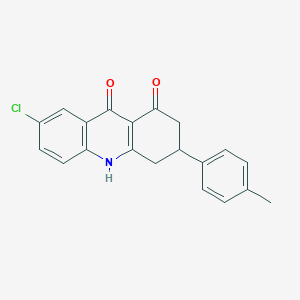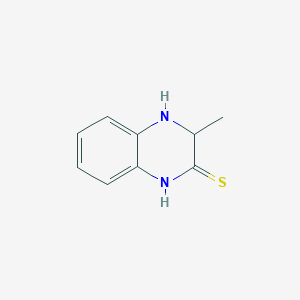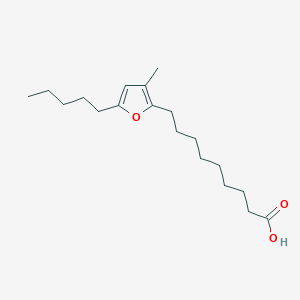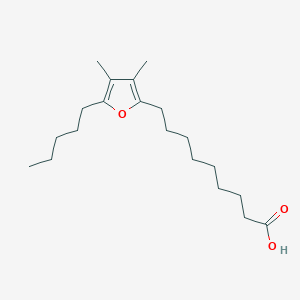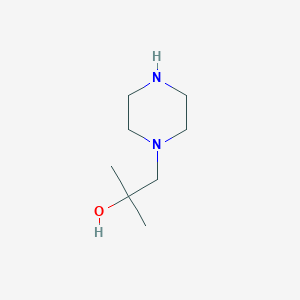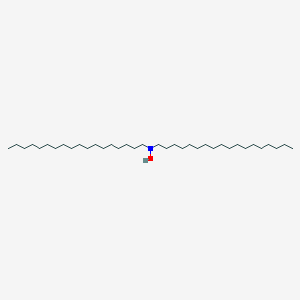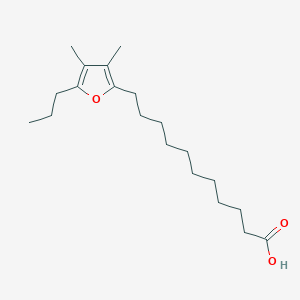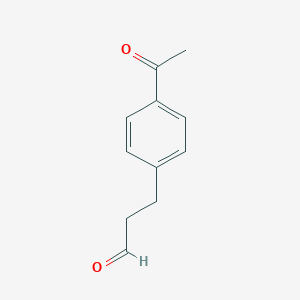
3-(4-Acetylphenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetylphenyl)propanal, also known as PAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAP is a member of the family of chalcones, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-(4-Acetylphenyl)propanal is not fully understood. However, it is believed that 3-(4-Acetylphenyl)propanal exerts its biological activities through the modulation of various signaling pathways, such as the NF-κB pathway and the MAPK pathway. 3-(4-Acetylphenyl)propanal has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process.
生化学的および生理学的効果
3-(4-Acetylphenyl)propanal has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Acetylphenyl)propanal can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of COX-2 and iNOS. 3-(4-Acetylphenyl)propanal has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In vivo studies have demonstrated that 3-(4-Acetylphenyl)propanal can reduce the severity of inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of 3-(4-Acetylphenyl)propanal is its relatively simple synthesis method, which makes it easily accessible for researchers. 3-(4-Acetylphenyl)propanal is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of 3-(4-Acetylphenyl)propanal is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-(4-Acetylphenyl)propanal has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 3-(4-Acetylphenyl)propanal. One potential area of focus is the development of 3-(4-Acetylphenyl)propanal-based therapeutics for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of focus is the optimization of the synthesis method to improve the yield and purity of 3-(4-Acetylphenyl)propanal. Additionally, the exploration of 3-(4-Acetylphenyl)propanal's potential applications in material science and agriculture could lead to the development of new technologies and products.
合成法
3-(4-Acetylphenyl)propanal can be synthesized through the Claisen-Schmidt condensation reaction between 4-acetylbenzaldehyde and propanal. The reaction is catalyzed by a weak base, such as piperidine or morpholine, in the presence of a solvent, such as ethanol or methanol. The resulting product is a yellow crystalline solid with a melting point of 96-98°C.
科学的研究の応用
3-(4-Acetylphenyl)propanal has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(4-Acetylphenyl)propanal has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agriculture, 3-(4-Acetylphenyl)propanal has been used as a natural pesticide and fungicide due to its ability to inhibit the growth of various pests and pathogens. In material science, 3-(4-Acetylphenyl)propanal has been utilized as a building block for the synthesis of fluorescent dyes and polymers.
特性
CAS番号 |
150805-64-4 |
|---|---|
製品名 |
3-(4-Acetylphenyl)propanal |
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
3-(4-acetylphenyl)propanal |
InChI |
InChI=1S/C11H12O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-8H,2-3H2,1H3 |
InChIキー |
MLNXIFWOUYCVFT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)CCC=O |
正規SMILES |
CC(=O)C1=CC=C(C=C1)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
